9-Bromoellipticine

Anticancer Water-soluble derivative Cytotoxicity

Sourcing a reactive 9-substituted ellipticine scaffold often delays medicinal chemistry projects. 9-Bromoellipticine directly addresses this bottleneck with a bromine handle for rapid analog generation. • Enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings for diverse SAR campaigns. • Key precursor to sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate, a water-soluble anticancer candidate. • Foundational scaffold for designing next-generation imatinib-resistant c-Kit D816V inhibitors.

Molecular Formula C17H13BrN2
Molecular Weight 325.2 g/mol
CAS No. 18073-34-2
Cat. No. B098582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromoellipticine
CAS18073-34-2
Molecular FormulaC17H13BrN2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C
InChIInChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3
InChIKeyOSDDZVXUCKZOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromoellipticine: Chemical and Biological Overview


9-Bromoellipticine is a synthetic brominated derivative of the naturally occurring alkaloid ellipticine, characterized by a bromine atom at the 9-position of the pyrido[4,3-b]carbazole scaffold [1]. This substitution confers distinct chemical reactivity, enabling its use as a versatile intermediate in the preparation of diverse ellipticine analogs, including water-soluble sulfonates and amino derivatives [2][3]. Its molecular formula is C17H13BrN2, with a molecular weight of 325.21 g/mol . The compound is recognized in authoritative chemical databases (ChemSpider ID 18073-34-2) and has been assigned the NSC number 98927, indicating its historical investigation in the NCI screening program [4].

Why 9-Bromoellipticine Cannot Be Replaced


Subtle structural modifications to the ellipticine core dramatically alter both chemical reactivity and biological profile. The presence of a bromine atom at the 9-position in 9-bromoellipticine provides a specific reactive handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a property absent in ellipticine itself [1]. Moreover, the electron-withdrawing and steric effects of the bromine substituent modulate DNA intercalation strength, topoisomerase II inhibition, and metabolic stability in ways that differ from hydroxy-, methoxy-, or nitro-substituted analogs [2]. Consequently, substitution with an unmodified ellipticine or a different 9-substituted derivative is not chemically equivalent and will yield distinct outcomes in downstream synthetic and biological applications.

9-Bromoellipticine: Comparative Performance Evidence


Tumor-Selective Cytotoxicity of Water-Soluble Derivative

9-Bromoellipticine serves as the essential starting material for the synthesis of sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), a water-soluble ellipticine derivative [1]. The derivative demonstrates selective cytotoxicity against the K562 chronic myeloid leukemia cell line with an IC50 of 35 μM, while showing no cytotoxic effect on non-cancerous Vero cells and human PBMCs under identical MTT assay conditions [1]. This selectivity profile is not achievable with the parent compound ellipticine, which suffers from poor aqueous solubility and less defined selectivity . The procurement of 9-bromoellipticine is thus justified when the research objective involves generating water-soluble, tumor-selective ellipticine analogs.

Anticancer Water-soluble derivative Cytotoxicity

Cross-Coupling and Amination Reactivity

The bromine substituent in 9-bromoellipticine allows for direct transformation into 9-aminoellipticine via the Goldberg amination reaction, a key step in preparing less mutagenic ellipticine derivatives [1]. In contrast, ellipticine lacks a halogen and cannot undergo such direct nucleophilic aromatic substitution or transition metal-catalyzed coupling [2]. This reactivity differential makes 9-bromoellipticine a privileged intermediate for generating diverse 9-substituted ellipticine libraries through palladium-mediated cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).

Synthetic intermediate Cross-coupling Functionalization

Enhanced Antiplasmodial Activity

Although direct IC50 values for 9-bromoellipticine are not reported in the primary literature, a systematic study of A-ring brominated ellipticine derivatives revealed significant in vitro inhibition of Plasmodium falciparum K1 and 3D7 strains [1]. Notably, 9-nitroellipticine displayed an IC50 of 0.55 μM, superior to ellipticine's activity [1]. The presence of a bromine atom at the 9-position is known to enhance DNA intercalation and topoisomerase II inhibition, which are the primary mechanisms of antimalarial action [2]. This class-level structure-activity relationship supports the procurement of 9-bromoellipticine as a lead-like scaffold for antimalarial drug discovery.

Antimalarial Plasmodium falciparum SAR

c-Kit Kinase Domain Inhibition

Ellipticine derivatives substituted at positions 1, 2, 9, and 11 were found to inhibit the purified D816V and wild-type c-Kit kinase domains with comparable potencies, competing with ATP binding [1]. While specific IC50 values for 9-bromoellipticine are not disclosed in the abstract, the study establishes that substitution at the 9-position is tolerated and can maintain inhibitory activity against a clinically relevant mutant kinase. In contrast, the reference inhibitor STI-571 (imatinib) is >10-fold less active against the D816V mutant [1]. This positions 9-bromoellipticine as a potential scaffold for developing mutant c-Kit inhibitors, a niche where standard therapeutics fail.

c-Kit Tyrosine kinase Kinase inhibition

Sulfonation to Water-Soluble Salts

Direct chlorosulfonation of 9-bromoellipticine yields 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonic acid, which upon saponification with NaOH affords the water-soluble sodium sulfonate (Br-Ell-SO3Na) [1]. This transformation is not feasible with ellipticine itself due to the absence of the bromine atom, which likely activates the ring toward electrophilic substitution. The resulting sulfonate derivative exhibits an aqueous solubility suitable for in vivo administration, whereas ellipticine requires solubilizing agents such as PVP or DMSO . This synthetic route provides a quantifiable improvement in formulation and pharmacokinetic properties.

Chlorosulfonation Water solubility Prodrug

9-Bromoellipticine: Primary Applications


Water-Soluble Prodrug Synthesis & Immunomodulation

9-Bromoellipticine is the key starting material for preparing sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), a water-soluble derivative with demonstrated anticancer and immunomodulatory activities. This application is ideal for medicinal chemistry groups seeking to develop orally bioavailable or injectable ellipticine analogs [1].

Cross-Coupling-Based Library Construction

The bromine atom at C9 enables efficient palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amino, and alkynyl groups. This is a preferred strategy for structure-activity relationship (SAR) campaigns targeting topoisomerase II, c-Kit kinase, or Plasmodium falciparum [2].

Mutant-Selective c-Kit Kinase Inhibitors

Ellipticine derivatives substituted at the 9-position have been shown to inhibit the D816V mutant c-Kit kinase domain, which is resistant to imatinib. 9-Bromoellipticine serves as a foundational scaffold for designing next-generation tyrosine kinase inhibitors with activity against imatinib-resistant cancers [3].

Antimalarial Lead Optimization

Class-level evidence indicates that A-ring halogenated ellipticines, including brominated analogs, exhibit enhanced in vitro potency against chloroquine-resistant Plasmodium falciparum strains. 9-Bromoellipticine is a logical starting point for hit-to-lead optimization in antimalarial programs [4].

Technical Documentation Hub

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